Ethyl 3-amino-5-chloro-2-hydroxybenzoate

Description

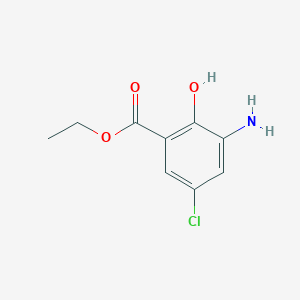

Ethyl 3-amino-5-chloro-2-hydroxybenzoate (CAS: 149140-78-3) is a benzoate ester derivative featuring a hydroxyl group at position 2, an amino group at position 3, and a chlorine atom at position 5 on the aromatic ring. Its molecular formula is C₉H₁₀ClNO₃, with a molecular weight of 215.63 g/mol .

Properties

Molecular Formula |

C9H10ClNO3 |

|---|---|

Molecular Weight |

215.63 g/mol |

IUPAC Name |

ethyl 3-amino-5-chloro-2-hydroxybenzoate |

InChI |

InChI=1S/C9H10ClNO3/c1-2-14-9(13)6-3-5(10)4-7(11)8(6)12/h3-4,12H,2,11H2,1H3 |

InChI Key |

ABQOUHSCTIMYFR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1)Cl)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-5-chloro-2-hydroxybenzoate typically involves the esterification of 3-amino-5-chloro-2-hydroxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-chloro-2-hydroxybenzoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly employed.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of ethyl 3-amino-5-chloro-2-oxobenzoate.

Reduction: Formation of this compound.

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-amino-5-chloro-2-hydroxybenzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound in drug discovery for the treatment of various diseases.

Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-5-chloro-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Hydrogen Bonding and Solubility

- This compound’s hydroxyl and amino groups enable strong intermolecular hydrogen bonds, likely enhancing crystalline stability and aqueous solubility compared to analogs lacking these groups (e.g., Methyl 3-amino-5-chlorobenzoate) .

- The absence of a hydroxyl group in Methyl 3-amino-5-chlorobenzoate reduces polarity, increasing lipophilicity but limiting solubility in polar solvents .

Ester Chain Length and Lipophilicity

- Longer ester chains (e.g., diethylaminoethyl in 2-(Diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate) introduce steric bulk and tertiary amine functionality, which may enhance blood-brain barrier penetration .

Pharmacological Implications

- Mthis compound (CAS 5043-81-2) is a documented intermediate in Azasetron synthesis, suggesting that the ethyl analog may have analogous applications with modified bioavailability due to ester chain differences .

- Compounds with diethylaminoethyl groups () demonstrate how ester modifications can tailor bioactivity for specific targets, such as central nervous system disorders .

Biological Activity

Ethyl 3-amino-5-chloro-2-hydroxybenzoate, also known as a derivative of salicylic acid, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a benzene ring substituted with an amino group, a chloro group, and a hydroxy group. This unique arrangement contributes to its chemical reactivity and biological activity, particularly in the context of enzyme inhibition and anti-inflammatory properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of functional groups such as amino, chloro, and hydroxy allows it to modulate the activity of enzymes and receptors involved in several biological pathways:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes relevant in cancer pathways and inflammatory responses.

- Protein Interaction : The compound can disrupt critical protein-protein interactions, suggesting potential therapeutic applications in oncology.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies indicate that it exhibits significant activity against various bacterial strains, which may be attributed to its ability to penetrate bacterial cell membranes and interfere with metabolic processes.

Anti-inflammatory Properties

Research suggests that this compound possesses anti-inflammatory effects, potentially making it useful in treating conditions characterized by excessive inflammation. Its mechanism may involve the inhibition of cyclooxygenase (COX) enzymes, similar to other benzoate derivatives .

Research Findings and Case Studies

Numerous studies have evaluated the biological activity of this compound. Below are some key findings:

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other benzoate derivatives but exhibits unique biological activities due to the specific positioning of its functional groups. For instance, compounds like mthis compound show different levels of enzyme inhibition and antimicrobial activity based on their structural modifications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.